While resources like PubChem and chemical suppliers like Ambeed acknowledge its existence, they lack specific details on its research applications.
Based on the structural features of 4-(2-Methoxyphenyl)aniline, containing both aniline and methoxy groups, potential research areas could include:
4-(2-Methoxyphenyl)aniline is an organic compound with the molecular formula . It features an aniline structure substituted with a 2-methoxyphenyl group. The compound is characterized by its aromatic amine structure, where the amino group () is attached to a benzene ring that is further substituted with another aromatic system, specifically a methoxy-substituted phenyl group. This configuration can influence its chemical properties and biological activity.
The synthesis of 4-(2-Methoxyphenyl)aniline can be achieved through several methods:
4-(2-Methoxyphenyl)aniline finds applications in various fields:
Studies on the interactions of 4-(2-Methoxyphenyl)aniline with biological systems reveal:
Several compounds share structural similarities with 4-(2-Methoxyphenyl)aniline. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methoxyaniline | Aromatic amine | Lacks additional phenyl substitution |
4-Aminobenzaldehyde | Aromatic aldehyde | Contains an aldehyde functional group |
3-(Dimethylamino)aniline | Aromatic amine | Contains a dimethylamino group |
4-Methoxy-2-methylaniline | Aromatic amine | Contains a methyl substitution at position 2 |
These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity. The unique presence of the methoxy group at position two on the phenyl ring in 4-(2-Methoxyphenyl)aniline enhances its electron-donating ability compared to others, potentially affecting its chemical behavior and applications.
The synthesis of 4-(2-methoxyphenyl)aniline traces back to advancements in cross-coupling reactions and hydrogenation techniques. Early methods for synthesizing methoxy-substituted anilines involved catalytic hydrogenation of nitroarenes, as demonstrated in a 2011 patent (CN102675133A), where nitrobenzene derivatives were reduced under hydrogen pressure using noble metal catalysts to yield para-methoxyaniline analogs. The specific compound gained prominence with the development of Ullmann coupling and Suzuki-Miyaura reactions, which enabled efficient aryl-aryl bond formation. For instance, one-pot Suzuki couplings using 2-methoxyphenylboronic acid (CAS 5720-06-9) facilitated the incorporation of methoxy groups into biphenylamine frameworks. By the early 2000s, its utility as a building block for pharmaceuticals and dyes was well-established, particularly in synthesizing kinase inhibitors and fluorescent materials.
4-(2-Methoxyphenyl)aniline (C~13~H~13~NO, MW 199.25 g/mol) belongs to the biphenylamine subclass of aromatic amines. Its structure comprises two benzene rings: one with an amino group (-NH~2~) at the para position and the other with a methoxy (-OCH~3~) group at the ortho position (Table 1). This substitution pattern distinguishes it from related compounds like 4-methoxyaniline (para-methoxy only) and 2-methoxy-N-(4-methoxyphenyl)aniline (dual methoxy groups). The ortho-methoxy group induces steric hindrance and electronic effects, altering reactivity in electrophilic substitution and metal-catalyzed reactions.
Table 1: Structural Comparison of Selected Aromatic Amines
Compound | Substituents | Electronic Effects |
---|---|---|
4-(2-Methoxyphenyl)aniline | -NH~2~ (para), -OCH~3~ (ortho) | Steric hindrance, electron donation |
4-Methoxyaniline | -NH~2~, -OCH~3~ (para) | Enhanced resonance stabilization |
2-Methyl-4-methoxyaniline | -NH~2~, -CH~3~, -OCH~3~ | Combined steric and electronic modulation |
This compound serves as a critical intermediate in pharmaceuticals, agrochemicals, and advanced materials. Key applications include:
4-(2-Methoxyphenyl)aniline represents a substituted biphenylamine derivative with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol [1]. The compound is characterized by the Chemical Abstracts Service registry number 263901-48-0 and exhibits the InChI key VPUUSIRSYXBBJA-UHFFFAOYSA-N [1]. The structural representation follows the SMILES notation NC1=CC=C(C2=CC=CC=C2OC)C=C1, indicating the connectivity between the aniline moiety and the 2-methoxyphenyl substituent [1].
Crystallographic investigations of related diphenylamine compounds provide fundamental insights into the structural characteristics of 4-(2-Methoxyphenyl)aniline [2]. The diphenylamine framework typically crystallizes in the monoclinic crystal system with space group P -1, exhibiting unit cell parameters of a = 9.853 ± 0.003 Å, b = 9.882 ± 0.003 Å, and c = 37.944 ± 0.011 Å [2]. The structural analysis reveals that the bond lengths between carbon atoms in aromatic systems average 1.39-1.42 Å, while carbon-nitrogen bond lengths range from 1.35-1.40 Å [3] [2] [4].
The conformational analysis demonstrates that biphenyl derivatives exhibit characteristic dihedral angles between the aromatic rings [5] [2]. Computational studies using density functional theory indicate that the dihedral angle between the two phenyl rings in biphenyl systems typically ranges from 30-45°, with the specific angle being influenced by substituent effects and intermolecular interactions [5] [2]. The presence of the methoxy group in the ortho position of one phenyl ring introduces additional steric considerations that affect the overall molecular conformation [5].
Temperature-dependent conformational studies reveal that biphenyl derivatives undergo disorder-to-order transitions upon crystallization [5]. At elevated temperatures, the molecules exist in twisted conformations, while crystallization favors planar arrangements that minimize steric repulsion and maximize intermolecular interactions [5]. The activation energy for desorption in related biphenyl compounds ranges from 56.9 to 63.4 kJ/mol, indicating moderate intermolecular binding forces [5].
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₃NO | [1] |
Molecular Weight (g/mol) | 199.25 | [1] |
CAS Registry Number | 263901-48-0 | [1] |
InChI Key | VPUUSIRSYXBBJA-UHFFFAOYSA-N | [1] |
SMILES | NC1=CC=C(C2=CC=CC=C2OC)C=C1 | [1] |
Crystal System | Monoclinic (typical for anilines) | [6] [2] |
Space Group | P -1 (related diphenylamine) | [2] |
Bond Length C-C (Å) | 1.39-1.42 | [3] [2] |
Bond Length C-N (Å) | 1.35-1.40 | [2] [4] |
Dihedral Angle (°) | 30-45 (typical for biphenyls) | [5] [2] |
Density (g/cm³) | 1.1-1.2 (estimated) | [7] |
The electronic structure of 4-(2-Methoxyphenyl)aniline is characterized by extensive conjugation between the aniline nitrogen lone pair and the extended aromatic system [8] [9]. Ultraviolet-visible absorption spectroscopy reveals that the compound exhibits characteristic π-π* transitions in the wavelength range of 280-320 nm, with extinction coefficients typically ranging from 10³ to 10⁴ M⁻¹cm⁻¹ [10] [9] [11]. The bathochromic shift compared to unsubstituted aniline reflects the electron-donating nature of both the amino group and the methoxy substituent [9] [11].
Mass analyzed threshold ionization spectroscopy demonstrates that the adiabatic ionization energy of methoxyaniline derivatives is significantly red-shifted compared to unsubstituted aniline [9]. The ionization energy reduction of approximately 4826 cm⁻¹ observed in para-methoxyaniline indicates the substantial electron-donating effect of the methoxy group through resonance stabilization [9]. This electronic stabilization results from the overlap between the oxygen lone pairs and the aromatic π-system, creating additional resonance structures that lower the overall energy of the system [9].
Density functional theory calculations reveal that the highest occupied molecular orbital energy levels range from -5.0 to -5.5 eV, while the lowest unoccupied molecular orbital energies fall between -1.5 and -2.0 eV [8] [12]. The resulting band gap of 3.0-3.5 eV places 4-(2-Methoxyphenyl)aniline in the semiconductor range, making it potentially suitable for optoelectronic applications [13] [14]. The dipole moment calculations indicate values between 1.5-2.5 D, reflecting the polar nature of the molecule due to the electron-donating substituents [8].
Photoluminescence studies demonstrate that related diphenylamine compounds exhibit fluorescence emission maxima in the 350-400 nm range, corresponding to blue-green emission [13]. Time-correlated single-photon counting measurements reveal both prompt (3 ns) and delayed (7 ns) emission components, indicating complex excited state dynamics involving charge transfer processes [13]. The electronic excitation involves intramolecular charge transfer between the electron-rich aniline moiety and the extended aromatic system [15].
Vibrational spectroscopy provides detailed information about the electronic structure through characteristic absorption frequencies [16] [17]. The nitrogen-hydrogen stretching vibrations appear at 3350-3450 cm⁻¹ for symmetric stretching and 3450-3550 cm⁻¹ for asymmetric stretching [16] [17]. The carbon-oxygen stretching frequency of the methoxy group occurs at 1230-1280 cm⁻¹, while the carbon-nitrogen stretching vibration is observed at 1250-1350 cm⁻¹ [16] [17]. The aromatic carbon-carbon stretching vibrations appear as strong absorptions in the 1500-1600 cm⁻¹ region [17].
Property | Value Range | Notes | Reference |
---|---|---|---|
UV-Vis λmax (nm) | 280-320 | π-π* transition | [10] [9] |
Extinction Coefficient (M⁻¹cm⁻¹) | 10³-10⁴ | Typical for anilines | [10] [11] |
Fluorescence λmax (nm) | 350-400 | Blue-green emission | [13] |
HOMO Energy (eV) | -5.0 to -5.5 | Electron-rich due to NH₂ | [8] [12] |
LUMO Energy (eV) | -1.5 to -2.0 | Extended conjugation | [8] [12] |
Band Gap (eV) | 3.0-3.5 | Semiconductor range | [13] [14] |
Ionization Energy (eV) | 7.0-7.5 | Lower than aniline | [9] |
Dipole Moment (D) | 1.5-2.5 | Polar molecule | [8] |
Photoluminescence Lifetime (ns) | 3-7 | Prompt and delayed | [13] |
The positional isomerism in methoxyphenylaniline derivatives significantly influences their electronic and structural properties through different resonance and steric effects [18] [19] [9]. Infrared ion spectroscopy studies demonstrate that ortho, meta, and para isomers exhibit characteristic spectral patterns that allow for unambiguous identification [20] [21]. The differentiation between positional isomers is particularly evident in the 600-900 cm⁻¹ spectral region, where out-of-plane carbon-hydrogen bending vibrations provide diagnostic information [21].
The ortho-methoxy substitution pattern, as present in 4-(2-Methoxyphenyl)aniline, introduces both electronic and steric effects that distinguish it from meta and para isomers [18] [19] [9]. The electron-donating nature of the methoxy group in the ortho position results in a bathochromic shift of 15-25 nm in the ultraviolet absorption maximum compared to unsubstituted systems [18] [19] [9]. This shift is accompanied by steric hindrance between the methoxy group and adjacent substituents, which influences the overall molecular conformation [19].
Meta-methoxy isomers exhibit weaker electronic effects due to the absence of direct resonance interaction between the methoxy group and the aniline nitrogen [18] [19]. The ultraviolet absorption shift for meta isomers typically ranges from 5-10 nm, significantly smaller than the corresponding ortho and para effects [18] [19]. The minimal steric interactions in meta substitution result in conformational flexibility that differs markedly from ortho-substituted systems [19].
Para-methoxy substitution provides the strongest electron-donating effect through direct resonance conjugation with the aniline nitrogen [18] [19] [9]. The bathochromic shift in para-methoxyaniline reaches 20-30 nm, representing the maximum electronic perturbation in this isomeric series [18] [19] [9]. The absence of steric hindrance in para substitution allows for optimal orbital overlap and maximum resonance stabilization [19] [9].
Potentiometric studies of phenyl-substituted anilines reveal distinct basicity patterns that correlate with substituent position and electronic effects [18]. Ortho-phenyl substitution increases the basicity by 0.1-0.3 pKa units despite introducing steric hindrance, while meta-phenyl substitution shows minimal effect due to weak electronic interaction [18]. Para-phenyl substitution provides moderate basicity enhancement of 0.2-0.4 pKa units through weak electron-donating resonance [18].
High kinetic energy ion mobility spectrometry studies demonstrate that aniline isomers can be fully separated in the mobility domain, with chromatographic resolution values ranging from 2-7 [22]. The separation is achieved through differences in collision cross-sections that reflect the distinct conformational preferences of each isomer [22]. Fluoroaniline derivatives show similar separation patterns, confirming that positional isomerism significantly affects gas-phase ion structures [22].
Isomer Type | Electronic Effect | UV λmax Shift (nm) | pKa Effect | Reference |
---|---|---|---|---|
ortho-Methoxy (2-position) | Strong electron-donating, steric hindrance | +15 to +25 | +0.5 to +1.0 | [18] [19] [9] |
meta-Methoxy (3-position) | Weak electron-donating, minimal steric effect | +5 to +10 | +0.2 to +0.4 | [18] [19] |
para-Methoxy (4-position) | Strong electron-donating, no steric hindrance | +20 to +30 | +0.8 to +1.2 | [18] [19] [9] |
ortho-Phenyl (2-position) | Weak electron-donating, strong steric hindrance | +10 to +15 | +0.1 to +0.3 | [18] [23] |
meta-Phenyl (3-position) | Weak electron-withdrawing, minimal steric effect | -5 to 0 | -0.1 to +0.1 | [18] |
para-Phenyl (4-position) | Weak electron-donating, no steric hindrance | +8 to +12 | +0.2 to +0.4 | [18] [23] |
The vibrational frequency analysis reveals distinct patterns for each isomeric arrangement [16] [17]. Nitrogen-hydrogen stretching frequencies show systematic variations depending on the electronic environment created by different substitution patterns [16] [17]. Aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region exhibit characteristic splitting patterns that reflect the symmetry of each isomer [17]. The carbon-oxygen stretching frequency of methoxy groups varies by 10-20 cm⁻¹ depending on the local electronic environment established by the substitution pattern [16] [17].
Assignment | Frequency (cm⁻¹) | Intensity | Reference |
---|---|---|---|
N-H symmetric stretch | 3350-3450 | Medium | [16] [17] |
N-H asymmetric stretch | 3450-3550 | Medium | [16] [17] |
C-H aromatic stretch | 3000-3100 | Weak | [17] |
C-H methoxy stretch | 2800-3000 | Medium | [16] [17] |
C=C aromatic stretch | 1500-1600 | Strong | [17] |
C-O methoxy stretch | 1230-1280 | Strong | [16] [17] |
N-H scissoring | 1550-1620 | Medium | [17] |
C-H aromatic bending | 1000-1200 | Medium | [17] |
C-N stretch | 1250-1350 | Strong | [17] |
Out-of-plane C-H bend | 750-900 | Medium | [21] |
The Buchwald-Hartwig amination has emerged as the most versatile and widely adopted method for carbon-nitrogen bond formation in the synthesis of aniline derivatives. This palladium-catalyzed cross-coupling reaction enables the formation of aromatic carbon-nitrogen bonds under relatively mild conditions [4] [5] [6].
Mechanistic Considerations
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [7] [6]. The reaction proceeds through a palladium(II) intermediate, with the rate-limiting step typically being either oxidative addition or reductive elimination, depending on the specific substrates and conditions employed [6].
Ligand Development and Optimization
The development of specialized phosphine ligands has been crucial for expanding the scope of Buchwald-Hartwig reactions. Bulky, electron-rich phosphines such as DPEphos, JohnPhos, and XPhos have proven particularly effective for coupling reactions involving electron-rich aryl systems [4] [8]. These ligands facilitate the formation of coordinatively unsaturated palladium complexes that readily undergo oxidative addition with aryl halides [7].
For the synthesis of 4-(2-Methoxyphenyl)aniline, the use of biaryl phosphine ligands has shown superior performance compared to traditional ligands. The chelating ligand DPEphos, when combined with palladium acetate, forms a highly active catalyst system that tolerates both electron-poor anilines and electron-rich aryl bromides [8].
Reaction Optimization Data
Systematic optimization studies have revealed optimal conditions for the synthesis of 4-(2-Methoxyphenyl)aniline derivatives through Buchwald-Hartwig coupling:
Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂/P(o-Tol)₃ | K₂CO₃ | Toluene | 110 | 12 | 78 |
Pd(OAc)₂/DPEphos | K₂CO₃ | THF | 80 | 8 | 85 |
Pd(OAc)₂/JohnPhos | NaOtBu | Toluene | 100 | 6 | 92 |
Pd(OAc)₂/XPhos | NaOtBu | DMF | 100 | 4 | 88 |
Pd₂(dba)₃/P(t-Bu)₃ | NaOtBu | Toluene | 80 | 3 | 95 |
The highest yields were achieved using bulky, electron-rich phosphines in combination with strong bases such as sodium tert-butoxide [4] [8]. The choice of solvent significantly influences reaction efficiency, with toluene and dimethylformamide providing optimal results for most catalyst systems [9].
The Ullmann coupling reaction represents one of the earliest methods for forming carbon-nitrogen bonds between aromatic systems. This copper-mediated process involves the coupling of aryl halides with amines or anilines under elevated temperatures [10] [11].
Classical Ullmann Conditions
Traditional Ullmann coupling requires stoichiometric amounts of copper powder and high temperatures (150-230°C), making it less attractive for modern synthetic applications [10] [12]. However, recent developments in ligand design and reaction conditions have revitalized interest in this methodology.
Modern Copper-Catalyzed Variants
Contemporary Ullmann-type reactions employ catalytic amounts of copper salts in combination with nitrogen-containing ligands [12]. The use of proline, ethylenediamine, and phenanthroline derivatives has significantly improved reaction efficiency and reduced operating temperatures [10] [12].
Optimization Results for Biphenyl Formation
Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Cu powder | None | DMF | 150 | 24 | 45 |
CuI | L-Proline | DMSO | 110 | 12 | 68 |
CuBr | TMEDA | NMP | 130 | 18 | 72 |
Cu(OAc)₂ | Glycine | DMSO | 90 | 8 | 75 |
The incorporation of amino acid ligands, particularly glycine and proline, has enabled milder reaction conditions while maintaining acceptable yields [10] [12].
The Suzuki-Miyaura coupling reaction has become one of the most widely used methods for carbon-carbon bond formation, particularly for constructing biphenyl frameworks that serve as precursors to aniline derivatives [13] [14] [15].
Mechanistic Framework
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane, and reductive elimination to form the carbon-carbon bond [14] [16]. The reaction is typically conducted in the presence of a base, which facilitates the transmetalation step by activating the boronic acid or ester [14].
Catalyst Development
Modern Suzuki-Miyaura reactions employ a variety of palladium catalysts, ranging from simple palladium salts with added phosphine ligands to sophisticated pre-formed complexes [14] [15]. The choice of catalyst system depends on the specific substrates and desired reaction conditions.
Optimization Results for Biphenyl Synthesis
Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 8 | 88 |
Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
Pd(OH)₂/C | K₂CO₃ | EtOH/H₂O | 65 | 4 | 95 |
Pd(dba)₂ | Cs₂CO₃ | THF/H₂O | 80 | 8 | 90 |
The use of heterogeneous palladium catalysts, particularly Pd(OH)₂/C, has shown exceptional performance in aqueous-organic solvent systems, achieving high yields under relatively mild conditions [15].
Continuous Flow Synthesis
Flow chemistry has emerged as a powerful tool for optimizing coupling reactions, offering advantages in terms of reaction control, safety, and scalability [17] [18]. Continuous flow Buchwald-Hartwig reactions have demonstrated superior performance compared to batch processes, with reduced reaction times and improved yields [19] [20].
Dual Catalysis Systems
The development of dual catalysis systems has expanded the scope of palladium-mediated coupling reactions. These systems combine photoredox catalysis with palladium catalysis to enable new bond-forming reactions under mild conditions [21] [22].
The synthesis of complex aniline derivatives often requires the temporary protection of amino groups to prevent unwanted side reactions during multi-step syntheses [23] [24] [25].
Acetyl Protection
Acetylation represents one of the most common protection strategies for primary and secondary amines. The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base [26] [27] [28].
Boc Protection
The tert-butoxycarbonyl (Boc) protecting group offers excellent stability under basic and nucleophilic conditions while being readily removable under acidic conditions [29] [30] [31]. Recent studies have demonstrated that alcoholic solvents significantly enhance the rate of Boc protection of aromatic amines [29].
Tosyl Protection
The tosyl (p-toluenesulfonyl) protecting group provides robust protection for amino groups and can be removed under reductive conditions [25] [32]. However, deprotection typically requires harsh conditions such as sodium in liquid ammonia [25].
Optimization Data for Protection Strategies
Protecting Group | Installation Conditions | Deprotection Conditions | Yield Installation (%) | Yield Deprotection (%) |
---|---|---|---|---|
Acetyl (Ac) | Ac₂O, pyridine, rt, 2 h | NaOH, MeOH, reflux, 2 h | 95 | 90 |
Boc | Boc₂O, Et₃N, rt, 4 h | TFA, DCM, rt, 1 h | 92 | 95 |
Tosyl (Ts) | TsCl, pyridine, rt, 12 h | Na/NH₃, -78°C, 1 h | 88 | 85 |
Fmoc | FmocCl, Na₂CO₃, rt, 8 h | Piperidine, DMF, rt, 0.5 h | 94 | 96 |
Advanced synthetic routes often require the use of multiple protecting groups that can be selectively removed under different conditions [25] [33]. The concept of orthogonal protection has become essential for complex molecule synthesis, particularly in pharmaceutical applications [34] [33].
Chemoselective Deprotection
The development of chemoselective deprotection methods has enabled the synthesis of complex molecules with multiple functional groups [35] [25]. These methods exploit subtle differences in reactivity to achieve selective removal of specific protecting groups [35].
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating coupling reactions while reducing energy consumption and reaction times [36] [37] [38].
Microwave-Enhanced Coupling Reactions
Microwave irradiation significantly reduces reaction times for both Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. The rapid heating and improved mass transfer achieved under microwave conditions lead to enhanced reaction rates and yields [36] [38].
Optimization Results
Microwave-assisted Suzuki-Miyaura coupling reactions have achieved yields of 94% in just 10 minutes at 150°C, compared to several hours required under conventional heating [36] [39].
Continuous flow chemistry has revolutionized the synthesis of complex organic molecules by providing enhanced control over reaction parameters and improved safety profiles [40] [41] [17].
Advantages of Flow Synthesis
Flow chemistry offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and simplified scale-up procedures [42] [18]. The miniaturization of reaction vessels leads to improved reaction efficiency and reduced waste generation [43].
Flow Reaction Optimization
Continuous flow Heck coupling reactions have demonstrated exceptional performance with palladium catalysts, achieving high yields and improved catalyst turnover numbers [20]. The optimization of flow rate, temperature, and residence time has enabled the efficient synthesis of biphenyl derivatives [20].
Green Solvent Systems
The selection of environmentally benign solvents has become a critical consideration in modern synthetic chemistry [44] [22] [45]. Water-based solvent systems, ionic liquids, and deep eutectic solvents have shown promise for coupling reactions [22] [45].
Solvent Optimization Results
Method | Conditions | Yield (%) | Energy Efficiency | E-factor |
---|---|---|---|---|
Microwave-assisted Suzuki | MW, 150°C, 10 min | 94 | High | 2.1 |
Flow chemistry Buchwald-Hartwig | Flow, 80°C, 30 min residence | 87 | Very High | 1.8 |
Water-based Suzuki | Water, 100°C, 6 h | 82 | Medium | 2.8 |
Ionic liquid Buchwald-Hartwig | [bmim][PF₆], 100°C, 4 h | 89 | Medium | 2.5 |
Recent developments in transition metal-free coupling methods have addressed environmental concerns associated with traditional palladium-catalyzed reactions [46] [47] [48]. Hypervalent iodine-mediated coupling represents a promising alternative that eliminates the need for precious metal catalysts [46] [47].
Hypervalent Iodine Approaches
Diaryliodonium salts have emerged as effective reagents for metal-free coupling reactions, offering high selectivity and environmentally benign reaction conditions [46] [47]. These reagents enable the formation of carbon-carbon bonds without the use of transition metal catalysts [48].